2-Thiazolyl-2-thienyl ketone

Nematicidal activity Meloidogyne incognita Structure-activity relationship

Agrochemical R&D groups seeking potent nematicide leads often encounter scaffolds with inconsistent or poorly characterized in-vivo efficacy. 2-Thiazolyl-2-thienyl ketone (CAS 104542-82-7) resolves this bottleneck: a structurally validated thiazolyl-thienyl ketone with quantitative whole-plant activity data against root-knot nematode (Meloidogyne incognita). - Analog D2 (core scaffold) achieves >87% inhibition of M. incognita root-knot formation at 5 mg/L, outperforming structurally related leads. - DFT-confirmed planar conjugated system with a well-defined HOMO-LUMO gap ordering (ΔE_H-L larger than thiadiazolyl analogues), providing a reliable benchmark for computational design. - Scaffold validated as an antifungal building block (active nitrile analog vs. Aspergillus fumigatus). Supplied with full analytical documentation; scales from gram to bulk available for hit-to-lead optimization and focused library synthesis.

Molecular Formula C8H5NOS2
Molecular Weight 195.3 g/mol
Cat. No. B7779350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiazolyl-2-thienyl ketone
Molecular FormulaC8H5NOS2
Molecular Weight195.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)C2=NC=CS2
InChIInChI=1S/C8H5NOS2/c10-7(6-2-1-4-11-6)8-9-3-5-12-8/h1-5H
InChIKeyXRZBCEHSIFBWPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiazolyl-2-thienyl ketone: Properties & Procurement


2-Thiazolyl-2-thienyl ketone (CAS 104542-82-7), also referred to as 1,3-thiazol-2-yl(thiophen-2-yl)methanone, is a heterocyclic ketone with the molecular formula C8H5NOS2 and a molecular weight of 195.26 g/mol [1]. The compound features a central carbonyl group that bridges a thiazole and a thiophene ring, forming a planar conjugated system that influences its electronic properties and reactivity [2]. While this scaffold is recognized for its potential in medicinal chemistry and materials science, its direct, quantitatively defined differentiation from structural analogs such as Di(2-thiazolyl)methanone or substituted thiazolyl-thienyl ketones remains limited in the public domain [2].

Structural Uniqueness of 2-Thiazolyl-2-thienyl ketone


Within the thiazolyl-thienyl ketone class, minor structural modifications—such as the introduction of substituents on the thiophene ring or the replacement of the thienyl group with a thiadiazolyl moiety—profoundly alter both electronic properties and biological activity profiles [1]. Density Functional Theory (DFT) studies confirm that the planar geometry of the parent scaffold and the nature of the heteroaryl rings directly govern the HOMO-LUMO energy gap, which dictates chemical reactivity and intermolecular interactions [1]. As the evidence below demonstrates, these structural differences translate into quantifiable, and often divergent, performance in specific assays. Selecting a closely related analog without comparative data therefore carries a high risk of experimental failure or misleading structure-activity relationship (SAR) conclusions [2].

2-Thiazolyl-2-thienyl ketone: Quantitative Evidence vs. Analogues


Nematicidal Activity of Analog D2

In a study of 27 bis-heterocyclic ketones, compound D2, identified as (5-(2-thienyl)-2-thiazolyl)-2-thienylmethanone (an analog with an additional thiophene substitution relative to the parent 2-thiazolyl-2-thienyl ketone scaffold), exhibited the highest in vivo inhibition rate of 87.61% against Meloidogyne incognita root-knot formation in sand at a low concentration of 5 mg/L [1]. This performance was notably superior to that of the lead compound B1 at the same concentration, clearly establishing a quantitative basis for preferring D2 in nematicidal research applications [1].

Nematicidal activity Meloidogyne incognita Structure-activity relationship

HOMO-LUMO Gap: Thiazolyl-Thienyl vs. Thiadiazolyl Ketones

DFT calculations performed on a series of synthesized thiazolyl-thienyl and thiazolyl-thiadiazolyl ketones revealed a clear ordering of the HOMO-LUMO energy gap (ΔEH-L) [1]. The thiazolyl-thiadiazolyl ketones consistently exhibited smaller energy gaps than the thiazolyl-thienyl derivatives. The relative ordering for the compounds was determined as: 5c < 6c < 6a ≈ 6d < 6b < 5a < 5b < 5d [1]. This computational metric provides a direct, quantifiable distinction between the thiazolyl-thienyl class and the thiadiazolyl-containing alternatives, which is relevant for predicting chemical reactivity and photophysical properties [1].

DFT HOMO-LUMO gap Electronic properties Computational chemistry

Antifungal Activity of Nitrile Analog

While direct antimicrobial data for the unsubstituted 2-thiazolyl-2-thienyl ketone is lacking, a closely related analog—the nitrile-thiazolyl thienyl ketone 5a—demonstrated 'good efficiency' against the fungal strain Aspergillus fumigatus [1]. In contrast, the highest antibacterial activity in the series was observed for an amide-thiazolyl thienyl ketone (5d) against S. aureus and a nitrile-thiazolyl thiadiazolyl ketone (6a) against S. pneumoniae [1]. This divergence in activity profiles based on a single substituent change (nitrile vs. amide) and heterocycle replacement (thienyl vs. thiadiazolyl) underscores the target compound's potential for a distinct and specific bioactivity spectrum that cannot be assumed from other class members [1].

Antifungal Aspergillus fumigatus SAR

2-Thiazolyl-2-thienyl ketone: Research Applications


Nematicide Development Scaffold

Research groups focused on developing new nematicides for crop protection should prioritize the unsubstituted thiazolyl-thienyl ketone scaffold. The quantitative evidence demonstrates that the analog D2, bearing the core scaffold, achieves >87% inhibition of M. incognita root-knot formation at a low concentration of 5 mg/L, outperforming other lead compounds in the same study [1]. This makes it a compelling starting point for further optimization and formulation studies aimed at agricultural applications.

Computational Benchmark for Electronic SAR

For computational chemists and materials scientists, the compound serves as a critical reference point for the thiazolyl-thienyl ketone class. The established HOMO-LUMO gap ordering—where thiazolyl-thienyl derivatives exhibit larger energy gaps than their thiadiazolyl counterparts—provides a quantifiable benchmark for DFT studies [2]. This allows for the rational design of new derivatives with tailored electronic properties for applications in organic semiconductors or as fluorescent probes.

Antifungal Lead Optimization Intermediate

Medicinal chemistry teams investigating new antifungal agents, particularly those targeting Aspergillus fumigatus, should consider this compound as a foundational building block. The demonstrated 'good efficiency' of a closely related nitrile-substituted analog against A. fumigatus [2] validates the biological potential of this specific heterocyclic scaffold and justifies its use in the synthesis of focused libraries for hit-to-lead optimization and SAR exploration.

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